Schizandriside

Description

Structure

3D Structure

Properties

IUPAC Name |

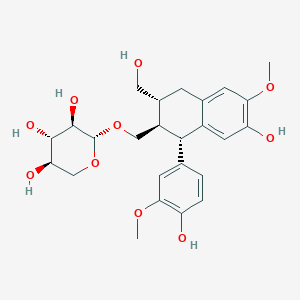

(2R,3R,4S,5R)-2-[[(1S,2R,3R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O10/c1-32-20-6-12(3-4-17(20)27)22-15-8-18(28)21(33-2)7-13(15)5-14(9-26)16(22)10-34-25-24(31)23(30)19(29)11-35-25/h3-4,6-8,14,16,19,22-31H,5,9-11H2,1-2H3/t14-,16-,19+,22-,23-,24+,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXSJJCSJHIDTDE-JTVAWUQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(C(C(CC2=C1)CO)COC3C(C(C(CO3)O)O)O)C4=CC(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2[C@@H]([C@H]([C@@H](CC2=C1)CO)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)C4=CC(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Schizandriside: A Technical Guide to its Natural Sources, Extraction, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schizandriside, a bioactive lignan with significant therapeutic potential, has garnered increasing interest within the scientific community. This technical guide provides a comprehensive overview of the natural sources, plant origins, and quantitative distribution of this compound. It further details robust experimental protocols for its extraction, isolation, and quantification. Additionally, this document elucidates the biosynthetic pathway of this compound, offering insights into its formation within the plant kingdom. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources and Plant Origins of this compound

This compound is a dibenzocyclooctadiene lignan found in several plant species. The primary and most well-documented source is the genus Schisandra, with Schisandra chinensis (Turcz.) Baill., commonly known as the five-flavor berry, being a principal producer[1][2]. While the fruits of S. chinensis are the most commonly utilized part, other parts of the plant, including the stems, leaves, and roots, also contain a variety of lignans[3][4].

Beyond the Schisandra genus, this compound has been identified in other botanicals, expanding the potential sources for its isolation. These include:

-

Saraca asoca (Roxb.) De Wilde : Commonly known as the Ashoka tree, the bark of this plant has been found to contain this compound among other lignan glycosides[5].

-

Acer truncatum Bunge : The leaves of the Shantung maple have been reported to contain this compound[6].

-

Litsea glutinosa (Lour.) C.B.Rob. : This evergreen tree, found in tropical and subtropical regions, is another confirmed source of this compound[7].

While the presence of this compound in these plants is established, the concentration can vary significantly depending on the plant part, geographical location, harvest time, and genetic strain.

Quantitative Data on Lignan Content

Quantitative data specifically for this compound across different plant sources and parts is limited in publicly available literature. However, extensive research has been conducted on the overall lignan profile of Schisandra chinensis, providing valuable context for the distribution of related compounds. The following tables summarize the available quantitative data for major lignans in S. chinensis.

Table 1: Lignan Content in Different Parts of Schisandra chinensis

| Plant Part | Major Lignans Detected | Concentration Range (mg/g dry weight) | Reference |

| Fruit | Schisandrin, Gomisin A, Schisantherin A | Schisandrin: 2.2 - 11.08Gomisin A: Data variesSchisantherin A: 2.26 - 6.36 | [8][9] |

| Stem | Deoxyschizandrin, γ-Schizandrin, Wuweizisu C, Gomisin N, Schizandrin | Data for individual lignans not specified | [3] |

| Leaf | Schisandrin, Gomisin A, Deoxyschisandrin, Schisandrin B, Gomisin G, Schisantherin | Total Lignans: Lower than fruits | [1] |

| Root | Gomisin D, Schisandrol B, Schisantherin C | Higher content of some lignans compared to fruits | [4][10] |

Table 2: this compound Presence in Various Plant Sources

| Plant Species | Plant Part | Presence of this compound | Reference |

| Schisandra chinensis | Fruit, Stem, Leaf, Root | Present | [1][3][4] |

| Saraca asoca | Bark | Present | [5] |

| Acer truncatum | Leaf | Present | [6] |

| Litsea glutinosa | Bark, Root, Leaf, Twig | Present | [7] |

Experimental Protocols

Extraction of this compound

The extraction of this compound from plant material is a critical first step. The choice of method can significantly impact the yield and purity of the final extract. Both conventional and modern techniques are employed.

This method utilizes high-frequency sound waves to disrupt cell walls and enhance solvent penetration, leading to higher extraction efficiency and shorter extraction times.

Protocol:

-

Sample Preparation: Air-dry the plant material (e.g., Schisandra chinensis fruits, Saraca asoca bark) and grind it into a fine powder (40-60 mesh).

-

Solvent Selection: Use a suitable solvent such as methanol or ethanol (70-95%).

-

Extraction Parameters:

-

Solid-to-Liquid Ratio: 1:10 to 1:30 (g/mL).

-

Ultrasonic Power: 100-250 W.

-

Extraction Temperature: 40-60 °C.

-

Extraction Time: 30-60 minutes.

-

-

Procedure: a. Mix the powdered plant material with the extraction solvent in a flask. b. Place the flask in an ultrasonic bath or use a probe-type sonicator. c. Perform the extraction under the optimized conditions. d. After extraction, centrifuge the mixture at 4000 rpm for 15 minutes. e. Collect the supernatant. Repeat the extraction process on the residue 1-2 more times for exhaustive extraction. f. Combine the supernatants and concentrate under reduced pressure using a rotary evaporator.

Caption: Workflow for Ultrasonic-Assisted Extraction of this compound.

Isolation and Purification of this compound

Following extraction, the crude extract containing a mixture of compounds needs to be purified to isolate this compound. Column chromatography is a standard and effective technique for this purpose.

Protocol:

-

Adsorbent Preparation: Prepare a slurry of silica gel (100-200 mesh) in a non-polar solvent (e.g., n-hexane or a mixture of n-hexane and ethyl acetate).

-

Column Packing: Pack a glass column with the silica gel slurry.

-

Sample Loading: Dissolve the concentrated crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

-

Elution: a. Begin elution with a non-polar solvent system (e.g., n-hexane:ethyl acetate, 9:1 v/v). b. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). c. Collect fractions of the eluate.

-

Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC). Spot the fractions on a TLC plate and develop it in a suitable solvent system. Visualize the spots under UV light (254 nm). Fractions containing the compound of interest (this compound) will have a similar Rf value.

-

Purification: Combine the fractions containing pure this compound and concentrate them. Further purification can be achieved by recrystallization or by using preparative High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for Isolation and Purification of this compound.

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the most common and reliable method for the quantification of this compound.

Protocol:

-

Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), a UV detector or a Mass Spectrometer (MS).

-

Mobile Phase: A gradient elution is typically used. For example:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile or methanol.

-

A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the run time.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection:

-

UV Detection: Wavelength set at approximately 254 nm.

-

MS Detection: Electrospray ionization (ESI) in positive or negative ion mode, with Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity.

-

-

Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations to generate a calibration curve.

-

Sample Preparation: Dissolve a precisely weighed amount of the extract or purified compound in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

-

Quantification: Compare the peak area of this compound in the sample chromatogram with the calibration curve to determine its concentration.

Biosynthesis of this compound

This compound belongs to the dibenzocyclooctadiene class of lignans. Its biosynthesis originates from the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites.

The key steps in the proposed biosynthetic pathway are:

-

Phenylalanine to Coniferyl Alcohol: The pathway begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to p-coumaroyl-CoA. This intermediate is then further processed to yield coniferyl alcohol, a key monolignol precursor.

-

Oxidative Coupling of Monolignols: Two molecules of coniferyl alcohol undergo oxidative coupling to form pinoresinol. This reaction is mediated by laccases or peroxidases and is stereochemically controlled by dirigent proteins[8].

-

Formation of the Dibenzocyclooctadiene Skeleton: Pinoresinol is then reduced to lariciresinol and subsequently to secoisolariciresinol. The central eight-membered ring characteristic of dibenzocyclooctadiene lignans is formed through intramolecular oxidative coupling of a dibenzylbutane lignan precursor.

-

Tailoring Reactions: The core dibenzocyclooctadiene skeleton undergoes a series of tailoring reactions, including hydroxylations, methylations, and glycosylations, to produce the diverse range of lignans found in Schisandra species.

-

Glycosylation: The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the lignan aglycone, a reaction catalyzed by a glycosyltransferase.

Caption: Proposed Biosynthetic Pathway of this compound.

Conclusion

This compound is a promising natural product with a distribution across several plant families, most notably in the genus Schisandra. While quantitative data for this compound itself remains an area for further research, the established protocols for extraction, isolation, and quantification of related lignans provide a solid foundation for future studies. The elucidation of its biosynthetic pathway opens avenues for biotechnological production and metabolic engineering to enhance its yield. This technical guide serves as a foundational resource to facilitate further research and development of this compound for its potential therapeutic applications.

References

- 1. Current knowledge of Schisandra chinensis (Turcz.) Baill. (Chinese magnolia vine) as a medicinal plant species: a review on the bioactive components, pharmacological properties, analytical and biotechnological studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Study on chemical constituents from Schisandra chinensis stem] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Ethnomedicinal Uses, Phytochemistry, and Therapeutic Potentials of Litsea glutinosa (Lour.) C. B. Robinson: A Literature-Based Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potential of Schisandra chinensis (Turcz.) Baill. in Human Health and Nutrition: A Review of Current Knowledge and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Chemical Constituents of the Roots of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Mechanisms of Schizandriside and Related Lignans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the neuroprotective mechanisms of schizandriside and its related dibenzocyclooctadiene lignans, primarily schizandrin A, B, and C, isolated from Schisandra chinensis. The multifaceted neuroprotective actions of these compounds stem from their ability to modulate key signaling pathways involved in neuroinflammation, oxidative stress, and apoptosis. This document summarizes the current understanding of these mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways to facilitate further research and drug development.

Core Neuroprotective Mechanisms

This compound and its derivatives exert their neuroprotective effects through three primary, interconnected mechanisms:

-

Anti-Neuroinflammation: These compounds significantly attenuate the inflammatory response in the central nervous system, primarily by inhibiting the activation of microglia and the subsequent release of pro-inflammatory mediators.

-

Anti-Oxidative Stress: Schizandrins enhance the endogenous antioxidant defense systems of neuronal cells, thereby mitigating the damaging effects of reactive oxygen species (ROS).

-

Anti-Apoptosis: By modulating key signaling cascades, these lignans can inhibit the programmed cell death of neurons, a hallmark of many neurodegenerative diseases.

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative data from key studies, demonstrating the neuroprotective efficacy of schizandrin A, B, and C in various experimental models.

Table 1: Anti-Inflammatory Effects of Schizandrin A in Lipopolysaccharide (LPS)-Stimulated Microglia

| Parameter | Cell Type | Treatment | Concentration | Result | Reference |

| Nitric Oxide (NO) Production | BV-2 Cells | Schizandrin A | 10, 20, 40 µM | Significant down-regulation | [1] |

| Tumor Necrosis Factor-α (TNF-α) Production | BV-2 Cells | Schizandrin A | 10, 20, 40 µM | Significant down-regulation | [1] |

| Interleukin-6 (IL-6) Production | BV-2 Cells | Schizandrin A | 10, 20, 40 µM | Significant down-regulation | [1] |

| iNOS Protein Expression | BV-2 Cells | Schizandrin A | 10, 20, 40 µM | Inhibition | [1][2] |

| COX-2 Protein Expression | BV-2 Cells | Schizandrin A | 10, 20, 40 µM | Inhibition | [1][2] |

Table 2: Anti-Neuroinflammatory Effects of Schizandrin C in Lipoteichoic Acid (LTA)-Stimulated Microglia

| Parameter | Cell Type | Treatment | Concentration | Result | Reference |

| Pro-inflammatory Cytokine Production | Microglia | Schizandrin C | Not Specified | Significant inhibition | [3] |

| Prostaglandin E2 (PGE2) Production | Microglia | Schizandrin C | Not Specified | Significant inhibition | [3] |

| Nitric Oxide (NO) Production | Microglia | Schizandrin C | Not Specified | Significant inhibition | [3] |

| Reactive Oxygen Species (ROS) Production | Microglia | Schizandrin C | Not Specified | Significant inhibition | [3] |

| iNOS Protein Expression | Microglia | Schizandrin C | Not Specified | Inhibition | [3] |

| COX-2 Protein Expression | Microglia | Schizandrin C | Not Specified | Inhibition | [3] |

Table 3: Activation of Nrf2 Signaling Pathway by Schizandrin B

| Parameter | Cell Type | Treatment | Concentration | Result | Reference |

| Nrf2 Expression | H9c2 cells | Schizandrin B | 20 µM | Upregulation | [4] |

| HO-1 Expression | H9c2 cells | Schizandrin B | 20 µM | Upregulation | [4] |

| NQO-1 Expression | H9c2 cells | Schizandrin B | 20 µM | Upregulation | [4] |

| Keap1 Expression | H9c2 cells | Schizandrin B | 20 µM | Attenuation of H/R-induced upregulation | [4] |

Key Signaling Pathways

The neuroprotective effects of this compound and its related lignans are mediated by their modulation of several critical intracellular signaling pathways.

Anti-Inflammatory Signaling Pathways

Schizandrins exert their anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB and JAK-STAT signaling pathways.

Antioxidant Signaling Pathway

Schizandrins promote the expression of antioxidant enzymes by activating the Nrf2-ARE signaling pathway.

MAPK Signaling Pathway

Schizandrins have also been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in both inflammation and apoptosis. The exact mechanisms can be cell-type and stimulus-dependent, but generally involve the inhibition of pro-inflammatory MAPK cascades.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's neuroprotective effects.

In Vitro Models

References

The Discovery and Isolation of Schizandriside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schizandriside, a lignan glycoside with the chemical formula C25H32O10, has garnered interest for its potential therapeutic properties, notably its antioxidant effects. This technical guide provides a comprehensive overview of the history of its discovery and isolation, detailing the initial findings and subsequent advancements in extraction and purification methodologies. The document summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in natural product chemistry and drug development.

Discovery and Initial Isolation

Contrary to what its name might suggest, this compound was first isolated not from a species of Schisandra, but from the stems of Kadsura heteroclita (Roxb.) Craib. The initial discovery was reported in 1980 by Chinese researchers Liu, C.-T., and Wang, L.-W. in the journal Yao Hsueh T'ung Pao. This seminal work laid the foundation for future research into this compound. In addition to Kadsura heteroclita, this compound has also been isolated from other plant species, including Saraca asoca and Uvaria tonkinensis.[1]

Physicochemical and Biological Properties

This compound is characterized by its dibenzocyclooctadiene lignan core attached to a glycosidic moiety. Its biological activity is an area of ongoing research, with antioxidant properties being the most prominently reported.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound. It is important to note that while computational data is readily available, experimentally determined values for some properties remain limited in publicly accessible literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C25H32O10 | PubChem |

| Molecular Weight | 492.5 g/mol | PubChem (Computed) |

| IUPAC Name | (2R,3R,4S,5R)-2-[[(1S,2R,3R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol | PubChem |

| XLogP3 | 0.5 | PubChem (Computed) |

| Hydrogen Bond Donors | 6 | PubChem (Computed) |

| Hydrogen Bond Acceptors | 10 | PubChem (Computed) |

Table 2: Biological Activity of this compound

| Activity | Metric | Value | Source |

| Antioxidant Activity | IC50 (DPPH radical scavenging assay) | 34.4 μM | [1] |

Experimental Protocols

The isolation and purification of this compound have evolved from classical chromatographic techniques to more advanced analytical methods. Below are representative protocols for its extraction and analysis.

General Extraction and Isolation from Kadsura heteroclita

The following is a generalized protocol based on common phytochemical practices for the isolation of lignans from plant material.

Experimental Workflow for Lignan Isolation

Caption: Generalized workflow for the extraction and isolation of this compound.

Methodology:

-

Plant Material Preparation: The stems of Kadsura heteroclita are collected, dried, and ground into a coarse powder.

-

Extraction: The powdered plant material is extracted with a suitable organic solvent, typically methanol or ethanol, using either maceration at room temperature or a Soxhlet apparatus for exhaustive extraction.

-

Filtration and Concentration: The resulting extract is filtered to remove solid residues, and the solvent is evaporated under reduced pressure to obtain a crude extract.

-

Fractionation: The crude extract is often subjected to solvent-solvent partitioning to separate compounds based on their polarity. For lignans, partitioning between water and a moderately polar solvent like ethyl acetate is common.

-

Chromatographic Separation: The organic-soluble fraction is then subjected to various chromatographic techniques. Initial separation is typically performed using column chromatography with stationary phases like silica gel or Sephadex LH-20.

-

Final Purification: Fractions enriched with this compound are further purified using high-performance liquid chromatography (HPLC), often on a semi-preparative or preparative scale, to yield the pure compound.

Modern Analytical Methodology: UHPLC-Q-Orbitrap HRMS

For the simultaneous qualitative and quantitative analysis of this compound in plant extracts, modern techniques like Ultra-High-Performance Liquid Chromatography coupled with Quadrupole-Orbitrap High-Resolution Mass Spectrometry (UHPLC-Q-Orbitrap HRMS) are employed.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of powdered Kadsura heteroclita stem is ultrasonically extracted with methanol. The solution is then centrifuged, and the supernatant is filtered before injection.

-

Chromatographic Conditions:

-

Column: A high-resolution column, such as an ACQUITY UPLC HSS T3 column (2.1 × 100 mm, 1.8 µm), is used.

-

Mobile Phase: A gradient elution is typically employed, often consisting of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) as solvent A and an organic solvent mixture (e.g., acetonitrile/methanol) as solvent B.

-

Flow Rate and Temperature: A low flow rate (e.g., 0.4 mL/min) and a controlled column temperature (e.g., 40°C) are maintained.

-

-

Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) is used in both positive and negative ion modes to obtain comprehensive data.

-

Analysis: Full scan data is acquired over a wide mass range, and data-dependent MS/MS scans are used to fragment ions for structural elucidation.

-

Identification: this compound is identified by its accurate mass and characteristic fragmentation pattern.

-

Signaling Pathways and Mechanism of Action

While the specific signaling pathways modulated by this compound are not yet fully elucidated, the antioxidant activity of lignans suggests potential interactions with cellular pathways involved in oxidative stress response. Lignans from the Schisandraceae family, such as Schisandrin A, have been shown to interact with pathways like the Nrf2 and NF-κB signaling pathways.

Potential Antioxidant Mechanism of Action

The antioxidant effect of compounds like this compound can be mediated through direct radical scavenging or by modulating cellular antioxidant defense systems.

Caption: Potential antioxidant mechanisms of this compound.

The diagram illustrates two potential mechanisms:

-

Direct Radical Scavenging: this compound may directly neutralize reactive oxygen species (ROS), thereby reducing oxidative stress and preventing cellular damage.

-

Modulation of Endogenous Antioxidant Systems: It is hypothesized that this compound may activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response. This would lead to the increased expression of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-px), enhancing the cell's ability to combat oxidative stress.

Further research is required to definitively establish the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

Conclusion

This compound, a lignan glycoside first isolated from Kadsura heteroclita, presents a promising scaffold for further investigation in drug discovery, particularly in the context of diseases associated with oxidative stress. This guide has provided a comprehensive overview of its discovery, isolation, and known properties, offering a foundational resource for the scientific community. Future research should focus on elucidating its precise mechanism of action, exploring its full pharmacological profile, and optimizing its synthesis and production for potential therapeutic applications.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignans derived from the fruit of Schisandra chinensis, a well-known plant in traditional medicine, have garnered significant scientific interest for their diverse and potent pharmacological activities. Among these, Schizandriside and its related dibenzocyclooctadiene lignans, including Schisandrin A, B, and C, and various Gomisins, stand out for their therapeutic potential across a spectrum of diseases. These compounds have demonstrated robust antioxidant, anti-inflammatory, neuroprotective, hepatoprotective, and anticancer properties in a multitude of preclinical studies.[1][2][3][4] This technical guide provides a comprehensive overview of the current state of research on this compound and related lignans, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways through which these molecules exert their effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Core Pharmacological Activities and Quantitative Data

The multifaceted biological activities of Schisandra lignans are well-documented.[1][2][3] These compounds modulate numerous cellular processes to combat disease pathologies. Below are key therapeutic areas with summarized quantitative data from various studies to facilitate comparison.

Neuroprotective Effects

Schisandra lignans have shown considerable promise in the context of neurodegenerative diseases and ischemic brain injury.[5] Their neuroprotective actions are largely attributed to their anti-inflammatory and antioxidant properties, as well as their ability to modulate key neuronal signaling pathways.[5][6] For instance, Schisandrin A has been shown to ameliorate cognitive deficits in animal models of Alzheimer's disease.[6]

Table 1: Quantitative Data on the Neuroprotective Effects of Schisandra Lignans

| Lignan | Model System | Endpoint Measured | Concentration/Dose | Result | Reference |

| Schisandrin A | Aβ25-35-induced SH-SY5Y and SK-N-SH cells | Cell Viability | 5, 10, 15 µg/mL | Significant increase in cell viability | [6] |

| Schisandrin A | Aβ25-35-induced SH-SY5Y and SK-N-SH cells | Apoptosis Rate | 10, 15 µg/mL | Significant reduction in apoptosis | [6] |

| Schisandrin A | Aβ25-35-induced SH-SY5Y and SK-N-SH cells | IL-6, IL-1β, TNF-α levels | 5, 10, 15 µg/mL | Concentration-dependent reduction in inflammatory cytokines | [6] |

| Schisandrin | STZ-induced diabetic rats | Spatial learning and memory | 2, 4 mg/kg/day (i.p.) | Significant improvement in cognitive function | [7] |

| Schisandrin B | Aβ-infused rats | p-ERK/tubulin and p-p38/p38 ratios | 25, 50 mg/kg | Significant attenuation of MAPK activation | [8] |

Hepatoprotective Effects

The liver-protective properties of Schisandra lignans are among their most recognized therapeutic benefits.[9][10] They mitigate liver damage induced by various toxins through mechanisms that include the enhancement of detoxification pathways and the suppression of oxidative stress and apoptosis.[9][11] Schisandrin B, in particular, has been extensively studied for its ability to protect hepatocytes.[4][9]

Table 2: Quantitative Data on the Hepatoprotective Effects of Schisandra Lignans

| Lignan | Model System | Endpoint Measured | Concentration/Dose | Result | Reference |

| Schisandrin B | D-GalN-induced L02 human hepatocytes | Cell Viability | 40 µM | Robust protective effect against D-GalN-induced injury | [4] |

| Schisandrin B | D-GalN-induced L02 human hepatocytes | Bax and Bcl-2 mRNA and protein expression | 40 µM | Down-regulation of Bax and up-regulation of Bcl-2 | [4] |

| Schisandrin B | Pirarubicin-induced hepatotoxicity in rats | Serum ALT and AST levels | Diet supplementation | Effective alleviation of liver function damage | [9] |

| Schisandrin B | Pirarubicin-induced hepatotoxicity in rats | Hepatic SOD, GSH, GSH-px, CAT, and T-AOC levels | Diet supplementation | Significant increase in antioxidant enzyme levels | [9] |

| Schisandrin B | CCl4-induced liver fibrosis in rats | Nrf2-ARE signaling | Not specified | Activation of the Nrf2-ARE signaling pathway | [12] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, and Schisandra lignans have demonstrated potent anti-inflammatory effects.[13][14] They act by inhibiting the production of pro-inflammatory mediators and cytokines, often through the modulation of the NF-κB and MAPK signaling pathways.[13][15]

Table 3: Quantitative Data on the Anti-inflammatory Effects of Schisandra Lignans

| Lignan | Model System | Endpoint Measured | Concentration | IC50 Value | Reference |

| Gomisin A | LPS-stimulated N9 microglia | NO and PGE2 production | Concentration-dependent | Not specified | [13] |

| Gomisin A | LPS-stimulated N9 microglia | TNF-α, IL-1β, and IL-6 mRNA and protein expression | Concentration-dependent | Not specified | [13] |

| Gomisin N | TNF-α-stimulated human periodontal ligament cells | IL-6, IL-8, CCL2, and CCL20 production | Dose-dependent | Not specified | [16] |

| Schisandrin | LPS-treated RAW 264.7 macrophages | NO production, iNOS and COX-2 expression | 5–100 µM | Not specified | [17] |

| Schisantherin A | LPS-stimulated RAW 264.7 macrophages | NO production, iNOS and COX-2 activities | 0.5–25 mg/L | Not specified | [17] |

| Gomisins N, J, and Schisandrin C | LPS-stimulated RAW 264.7 cells | NO production | Not specified | Moderate inhibitory activity | [15] |

Anticancer Potential

Several Schisandra lignans have exhibited promising anticancer activities in various cancer cell lines.[15][18] Their mechanisms of action include the induction of apoptosis, cell cycle arrest, and the inhibition of cancer cell proliferation.[15][18]

Table 4: Quantitative Data on the Anticancer Effects of Schisandra Lignans

| Lignan | Cancer Cell Line | Endpoint Measured | Concentration | IC50 Value | Reference |

| Gomisin L1 | A2780 and SKOV3 ovarian cancer cells | Cytotoxicity | 3.12-100 µM | Not specified | [15] |

| Gomisin L1 | HL-60 leukemia cells | Cytotoxicity | Not specified | 82.02 µM | [15] |

| Gomisin L1 | HeLa cervical cancer cells | Cytotoxicity | Not specified | 166.19 µM | [15] |

| Schisantherin C | A549 lung cancer cells | Cell Cycle Arrest | 3.75–60 µM | G0/G1 phase arrest | [19] |

| Dibenzocyclooctadiene lignans | Various human cancer cells | Antiproliferative effects | Not specified | Varied | [19] |

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound and related lignans are underpinned by their ability to modulate critical intracellular signaling pathways. Understanding these mechanisms is paramount for their development as targeted therapies.

The Nrf2-ARE Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. Several Schisandra lignans, notably Schisandrin B, have been shown to activate this pathway.[12][16][20] Activation of Nrf2 leads to the transcription of a battery of antioxidant and detoxification enzymes, thereby protecting cells from oxidative damage.

The NF-κB Inflammatory Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated, leading to the expression of pro-inflammatory genes. Lignans such as Gomisin A and Schisandrin C have been demonstrated to inhibit the activation of the NF-κB pathway, thereby exerting their anti-inflammatory effects.[13][21]

MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) signaling cascades, including the ERK, JNK, and p38 pathways, are crucial in regulating a wide array of cellular processes, including inflammation, apoptosis, and cell proliferation. Several Schisandra lignans, such as Schisandrin A and B, have been shown to modulate MAPK signaling to exert their neuroprotective and anti-inflammatory effects.[6][8][11]

The Apoptosis Pathway

Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in diseases like cancer and neurodegenerative disorders. Schisandra lignans can modulate apoptosis, for example, by regulating the expression of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway.[4]

Detailed Experimental Protocols

To facilitate the replication and further investigation of the bioactivities of Schisandra lignans, this section provides detailed methodologies for key experiments cited in the literature.

Extraction and Isolation of Schisandra Lignans

A common method for the extraction and isolation of lignans from Schisandra chinensis involves solvent extraction followed by chromatographic separation.

Protocol: Solvent Extraction and HPLC Analysis

-

Sample Preparation: The dried fruits of S. chinensis are pulverized into a fine powder.

-

Extraction: The powdered material is extracted with a solvent such as methanol or ethanol, often using methods like maceration, soxhlet extraction, or ultrasonic-assisted extraction to enhance efficiency.[5] For instance, a supramolecular solvent (SUPRAS)-based extraction method has been optimized for rapid extraction.[2]

-

Filtration and Concentration: The extract is filtered and then concentrated under reduced pressure to yield a crude extract.

-

HPLC Analysis: The crude extract is redissolved in a suitable solvent (e.g., methanol) and analyzed by High-Performance Liquid Chromatography (HPLC). A common setup includes:

-

Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm).[1][3]

-

Mobile Phase: A gradient of acetonitrile and water is typically used.[1][3]

-

Detection: UV detection is commonly performed at a wavelength of around 217-250 nm.[1][3][21]

-

Quantification: Lignans are identified and quantified by comparing their retention times and peak areas with those of known standards.[1][3]

-

Cell-Based Assays

Protocol: Cell Viability (MTT) Assay

-

Cell Seeding: Plate cells (e.g., L02 hepatocytes, SH-SY5Y neuroblastoma cells) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the Schisandra lignan of interest for a specified duration (e.g., 24-48 hours). Include appropriate vehicle controls.

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a period that allows for the formation of formazan crystals (typically 2-4 hours).

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.

Protocol: Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Treat cells with the desired lignan concentration and duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Animal Models

Protocol: Murine Model of Neuroinflammation

-

Animal Acclimatization: Acclimate male C57BL/6 mice to the housing conditions for at least one week.

-

Induction of Neuroinflammation: Induce neuroinflammation by intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) at a specified dose (e.g., 0.25 mg/kg).[22]

-

Lignan Administration: Administer the Schisandra lignan of interest (e.g., via oral gavage) at various doses for a predetermined period, either before or after the LPS challenge.

-

Behavioral Testing: Perform behavioral tests such as the Morris water maze or Y-maze to assess cognitive function.

-

Tissue Collection and Analysis: Euthanize the animals and collect brain tissue for analysis of inflammatory markers (e.g., cytokines via ELISA or Western blot) and neuronal damage (e.g., via immunohistochemistry).

Protocol: Murine Model of Hepatotoxicity

-

Animal Acclimatization: Acclimate male mice (e.g., C57BL/6) to standard housing conditions.

-

Induction of Hepatotoxicity: Induce liver injury using a hepatotoxin such as carbon tetrachloride (CCl4) administered via i.p. injection, or acetaminophen (APAP) via oral gavage.[23]

-

Lignan Treatment: Administer the Schisandra lignan orally at different doses for a specified duration before or after the toxin administration.

-

Blood and Tissue Collection: Collect blood samples for the analysis of liver enzymes (ALT, AST). Euthanize the animals and collect liver tissue.

-

Histopathological and Biochemical Analysis: Process the liver tissue for histopathological examination (e.g., H&E staining) to assess the degree of liver damage. Homogenize liver tissue to measure markers of oxidative stress (e.g., MDA, SOD, GSH).

Conclusion and Future Directions

This compound and its related lignans from Schisandra chinensis represent a promising class of natural compounds with a wide range of therapeutic applications. Their well-defined mechanisms of action, particularly their ability to modulate key signaling pathways involved in oxidative stress, inflammation, and apoptosis, make them attractive candidates for further drug development. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for future research in this area.

Future investigations should focus on several key aspects. Firstly, while preclinical data is abundant, well-controlled clinical trials are necessary to establish the efficacy and safety of these lignans in humans. Secondly, further elucidation of the structure-activity relationships of different lignans will aid in the design of more potent and selective derivatives. Thirdly, exploring innovative drug delivery systems could help overcome the challenges of poor bioavailability associated with some of these lipophilic compounds.[11] Finally, investigating the synergistic effects of Schisandra lignans with existing therapies could open up new avenues for combination treatments, potentially enhancing therapeutic outcomes and reducing side effects. The continued exploration of these remarkable natural products holds great promise for the development of novel and effective treatments for a variety of human diseases.

References

- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 2. Methods for the assessment of mitochondrial membrane permeabilization in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Animal Models for Neuroinflammation and Potential Treatment Methods [frontiersin.org]

- 4. indigobiosciences.com [indigobiosciences.com]

- 5. Schizandrin Protects against OGD/R-Induced Neuronal Injury by Suppressing Autophagy: Involvement of the AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Antioxidant Phytochemical Schisandrin A Promotes Neural Cell Proliferation and Differentiation after Ischemic Brain Injury [mdpi.com]

- 7. Protective effects of Schisandrin B against D-GalN-induced cell apoptosis in human hepatocyte (L02) cells via modulating Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Schisandrin B Ameliorates ICV-Infused Amyloid β Induced Oxidative Stress and Neuronal Dysfunction through Inhibiting RAGE/NF-κB/MAPK and Up-Regulating HSP/Beclin Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Experimental models of hepatotoxicity related to acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Schisandrin A Alleviates Inflammation and Oxidative Stress in Aβ25-35-Induced Alzheimer’s Disease in Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gomisin N enhances TNF-α-induced apoptosis via inhibition of the NF-κB and EGFR survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.innovareacademics.in [journals.innovareacademics.in]

- 15. mdpi.com [mdpi.com]

- 16. Schisandrin B alleviates acute oxidative stress via modulation of the Nrf2/Keap1-mediated antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 19. news-medical.net [news-medical.net]

- 20. Schisandrin B elicits the Keap1-Nrf2 defense system via carbene reactive metabolite which is less harmful to mice liver - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Schizandrin C exerts anti-neuroinflammatory effects by upregulating phase II detoxifying/antioxidant enzymes in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-inflammatory Potential of Schisandra Lignans: A Technical Overview for Researchers

A comprehensive examination of the anti-inflammatory properties of Schisandra lignans, with a focus on available data for Schisandrin A and C, providing insights for researchers and drug development professionals.

Executive Summary

Extracts from the fruit of Schisandra chinensis have a long history of use in traditional medicine for treating a variety of inflammatory conditions. Modern research has identified dibenzocyclooctadiene lignans as the primary active constituents responsible for these therapeutic effects. While a number of these lignans, such as Schisandrin A, B, and C, have been the subject of intensive study, research specifically detailing the anti-inflammatory properties of Schizandriside is limited. However, the significant body of evidence for closely related Schisandra lignans provides a strong foundation for understanding the potential mechanisms and effects of this compound class. This technical guide synthesizes the current knowledge on the anti-inflammatory effects of Schisandra lignans, drawing primarily from studies on Schisandrin A and C, to inform future research and drug development endeavors. The available data strongly suggests that these compounds modulate key inflammatory pathways, including NF-κB and MAPK, to exert their anti-inflammatory and antioxidant effects.

Core Anti-inflammatory Mechanisms of Schisandra Lignans

Schisandra lignans, particularly Schisandrin A and C, have been demonstrated to exert their anti-inflammatory effects through a multi-pronged approach, primarily by inhibiting pro-inflammatory mediators and modulating key signaling pathways.

Inhibition of Pro-inflammatory Mediators

In various in vitro and in vivo models, Schisandra lignans have been shown to significantly reduce the production of key molecules that drive the inflammatory response. This includes a dose-dependent inhibition of:

-

Nitric Oxide (NO) and Prostaglandin E2 (PGE2): These molecules are critical mediators of inflammation. Schisandra lignans suppress their production by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels.[1][2][3]

-

Pro-inflammatory Cytokines: The release of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) is a hallmark of inflammation.[4] Studies have consistently shown that pretreatment with Schisandra lignans significantly reduces the secretion of these cytokines in response to inflammatory stimuli like lipopolysaccharide (LPS).[4][5]

Modulation of Key Signaling Pathways

The anti-inflammatory effects of Schisandra lignans are underpinned by their ability to interfere with critical intracellular signaling cascades that regulate the expression of inflammatory genes.

-

Nuclear Factor-kappaB (NF-κB) Pathway: The NF-κB signaling pathway is a central regulator of inflammation.[6] Schisandra lignans have been shown to inhibit the activation of NF-κB.[3][7] This is achieved by preventing the degradation of the inhibitory protein IκBα, which in turn blocks the translocation of the active NF-κB subunits into the nucleus, thereby preventing the transcription of pro-inflammatory genes.[8]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway, including JNK and p38 MAPK, is another crucial signaling route in the inflammatory process.[9][10] Schisandrin A and C have been found to inhibit the phosphorylation of key proteins in this pathway, further contributing to the suppression of inflammatory responses.[2][3]

The interplay between these mechanisms allows Schisandra lignans to exert a broad-spectrum anti-inflammatory effect.

Quantitative Data on Anti-inflammatory Effects

Table 1: In Vivo Anti-inflammatory Effects of Schisandrin A

| Animal Model | Treatment | Dosage | Outcome | Percentage Inhibition/Reduction | Reference |

| Carrageenan-induced paw edema in mice | Schisandrin A | 25 and 50 mg/kg | Reduction in paw edema | Significant decrease at 1, 3, and 5 hours | [11] |

| Xylene-induced ear edema in mice | Schisandrin A | - | Reduction in ear edema and telangiectasia | Significant decrease | [7] |

| Acetic acid-induced vascular permeability in mice | Schisandrin | - | Inhibition of vascular permeability | Significant inhibition | [3] |

Table 2: In Vitro Anti-inflammatory Effects of Schisandrin A and Deoxyschizandrin

| Cell Line | Inflammatory Stimulus | Treatment | Concentration | Outcome | Key Findings | Reference |

| RAW 264.7 macrophages | Lipopolysaccharide (LPS) | Schisandrin A | - | Inhibition of NO and PGE2 production | Dose-dependent inhibition | [5] |

| RAW 264.7 macrophages | Lipopolysaccharide (LPS) | Schisandrin A | - | Reduction of TNF-α and IL-1β secretion | Dose-dependent reduction | [5] |

| Bone marrow-derived macrophages | Nigericin and ATP | Deoxyschizandrin | 25, 50, 100, and 200 μmol·L⁻¹ | Inhibition of NLRP3 inflammasome activation and IL-1β secretion | Inhibition of pro-caspase-1 cleavage | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols used in the cited studies.

In Vivo Models of Inflammation

-

Carrageenan-Induced Paw Edema: This is a widely used model for acute inflammation. Typically, a 1% solution of carrageenan is injected into the subplantar region of the hind paw of rodents. The volume of the paw is measured at various time points before and after the injection to quantify the edematous response. Anti-inflammatory compounds are administered prior to the carrageenan injection.[11]

-

Xylene-Induced Ear Edema: In this model, xylene is applied to the surface of a mouse's ear to induce acute inflammation and edema. The degree of edema is assessed by measuring the thickness or weight of the ear punch biopsies.[7]

-

Acetic Acid-Induced Vascular Permeability: This assay measures the ability of a compound to inhibit the increase in vascular permeability induced by an intraperitoneal injection of acetic acid. Evans blue dye is typically injected intravenously, and the amount of dye that extravasates into the peritoneal cavity is quantified.[3]

In Vitro Anti-inflammatory Assays

-

Cell Culture and Stimulation: Murine macrophage cell lines, such as RAW 264.7, are commonly used.[5] These cells are cultured under standard conditions and then stimulated with an inflammatory agent, most frequently LPS, to induce the production of inflammatory mediators.

-

Measurement of NO, PGE2, and Cytokines:

-

Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[5]

-

Prostaglandin E2 (PGE2) and Cytokines (TNF-α, IL-1β, IL-6): The levels of these molecules in the cell culture medium are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[4][5]

-

-

Western Blot Analysis: This technique is used to determine the protein expression levels of key inflammatory molecules like iNOS, COX-2, and components of the NF-κB and MAPK signaling pathways.[7]

-

Immunofluorescence: This method is employed to visualize the cellular localization of proteins, such as the nuclear translocation of NF-κB subunits.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Schisandra lignans and a general workflow for evaluating their anti-inflammatory effects.

Caption: Inhibition of the NF-κB signaling pathway by Schisandra lignans.

Caption: Modulation of the MAPK signaling pathway by Schisandra lignans.

Caption: General experimental workflow for evaluating anti-inflammatory effects.

Future Directions and Conclusion

The existing body of research on Schisandra lignans, particularly Schisandrin A and C, provides compelling evidence for their anti-inflammatory properties. The consistent findings across multiple studies and models suggest that these compounds are promising candidates for the development of novel anti-inflammatory therapeutics.

However, to fully understand the potential of This compound , dedicated research is imperative. Future studies should focus on:

-

Direct evaluation of this compound: Conducting in vitro and in vivo studies to specifically quantify the anti-inflammatory efficacy of this compound.

-

Comparative studies: Performing head-to-head comparisons of the anti-inflammatory potency of different Schisandra lignans, including this compound, to identify the most promising candidates.

-

Pharmacokinetic and toxicological profiling: Establishing the absorption, distribution, metabolism, excretion, and safety profile of this compound to assess its drug-like properties.

References

- 1. [Inhibitory effect and mechanism of deoxyschizandrin on NLRP3 inflammasome] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory and antioxidant properties of Schisandrin C promote mitochondrial biogenesis in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effects of schisandrin isolated from the fruit of Schisandra chinensis Baill - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Schisandrin A suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evidence of anti-inflammatory activity of Schizandrin A in animal models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory effect of avenanthramides via NF-κB pathways in C2C12 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

Potential Therapeutic Targets of Schizandriside: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schizandriside, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, has garnered interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the current understanding of this compound's biological activities and its potential molecular targets. While research specifically on this compound is emerging, studies on related lignans from the same plant, such as Schisandrin A and B, offer valuable insights into the potential mechanisms of action. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways implicated in the therapeutic effects of this class of compounds.

Data Presentation

The following table summarizes the available quantitative data for the biological activity of this compound.

| Biological Activity | Assay | Test System | IC50 | Reference |

| Antioxidant Activity | DPPH Radical Scavenging | Chemical Assay | 34.4 µM | [1] |

Potential Therapeutic Targets and Signaling Pathways

While direct quantitative data on the interaction of this compound with specific signaling proteins is limited, research on related Schisandra lignans suggests several key pathways as potential therapeutic targets. These include the NF-κB, PI3K/Akt, and Wnt/β-catenin signaling pathways, which are critically involved in inflammation, cell survival, and proliferation.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. Chronic activation of this pathway is implicated in various inflammatory diseases and cancers. Studies on related lignans suggest that this compound may exert its anti-inflammatory effects by inhibiting this pathway.

Below is a diagram of the canonical NF-κB signaling pathway, illustrating potential points of inhibition.

Caption: Canonical NF-κB signaling pathway and potential inhibition by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers. Research on Schisandrin B suggests that lignans from Schisandra can inhibit this pathway, leading to anti-tumor effects.

The following diagram illustrates the PI3K/Akt signaling pathway and a potential point of intervention.

Caption: PI3K/Akt signaling pathway and potential inhibition by this compound.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental during embryonic development and is also implicated in cancer and other diseases when dysregulated. It controls cell fate, proliferation, and migration. Studies on Schisandrin B have demonstrated its ability to inhibit this pathway in cancer cells.

Below is a simplified diagram of the canonical Wnt/β-catenin pathway.

Caption: Wnt/β-catenin signaling pathway and potential modulation by this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. Below are representative protocols for assays relevant to the investigation of this compound's therapeutic potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is used to determine the free radical scavenging (antioxidant) activity of a compound.[1]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

This compound

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, amber-colored bottle.

-

Preparation of test compound and control:

-

Prepare a stock solution of this compound in methanol.

-

From the stock solution, prepare a series of dilutions to obtain final concentrations to be tested (e.g., 1, 5, 10, 25, 50, 100 µM).

-

Prepare a similar dilution series for the positive control, ascorbic acid.

-

-

Assay:

-

To each well of a 96-well plate, add 100 µL of the test compound or standard solution at different concentrations.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the control well (maximum absorbance), add 100 µL of methanol instead of the test compound.

-

For the blank well, add 200 µL of methanol.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation of Scavenging Activity:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the control reaction and A_sample is the absorbance of the test compound.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

-

Western Blot Analysis for NF-κB Pathway Activation (Generalized Protocol)

This protocol describes a general method to assess the effect of a compound on the activation of the NF-κB pathway by measuring the phosphorylation of IκBα and the nuclear translocation of the p65 subunit.

Materials:

-

Cell line (e.g., RAW 264.7 macrophages)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Nuclear and Cytoplasmic Extraction Kit

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an NF-κB activator like LPS (e.g., 1 µg/mL) or TNF-α (e.g., 20 ng/mL) for a specific duration (e.g., 15-30 minutes).

-

-

Protein Extraction:

-

For total protein, lyse the cells with RIPA buffer.

-

For nuclear and cytoplasmic fractions, use a commercial extraction kit according to the manufacturer's instructions.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using image analysis software. Normalize the levels of phosphorylated proteins to their total protein levels and the levels of nuclear proteins to a nuclear loading control (Lamin B1).

-

Conclusion

This compound demonstrates promising therapeutic potential, particularly as an antioxidant. While direct evidence for its modulation of key signaling pathways such as NF-κB, PI3K/Akt, and Wnt/β-catenin is still emerging, studies on structurally related lignans provide a strong rationale for investigating these pathways as primary targets of this compound. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research into the precise molecular mechanisms of this compound and to accelerate its development as a potential therapeutic agent. Future studies should focus on generating quantitative data on the interaction of this compound with specific molecular targets to fully elucidate its pharmacological profile.

References

The Intricate Dance of Structure and Activity: A Technical Guide to Schizandriside and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of schizandriside's therapeutic potential: its structure-activity relationships (SAR). This compound, a prominent lignan found in the fruits of Schisandra chinensis, has garnered significant attention for its diverse pharmacological activities. This document provides a comprehensive overview of the SAR studies of this compound and its derivatives, focusing on their cytotoxic, antioxidant, anti-inflammatory, hepatoprotective, and neuroprotective effects. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and drug development endeavors.

Cytotoxic Activity: Unraveling the Anti-Cancer Potential

The cytotoxic effects of this compound and its analogs have been evaluated against a range of cancer cell lines. Modifications to the core structure have been shown to significantly influence their anti-proliferative activity.

Quantitative Structure-Activity Relationship Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound and its derivatives against various cancer cell lines, providing a clear comparison of their cytotoxic potencies.

| Compound | Cell Line | IC₅₀ (µM) | Key Structural Features | Reference |

| Schisantherin A | HepG2 (Liver) | 6.65 | Dibenzocyclooctadiene lignan | [1] |

| Schisantherin A | Hep3B (Liver) | 10.50 | Dibenzocyclooctadiene lignan | [1] |

| Schisantherin A | Huh7 (Liver) | 10.72 | Dibenzocyclooctadiene lignan | [1] |

| Gomisin N | HepG2 (Liver) | 40-320 (concentration range) | Dibenzocyclooctadiene lignan | [2][3] |

| Gomisin L1 | A2780 (Ovarian) | 21.92 ± 0.73 | Dibenzocyclooctadiene lignan | [4] |

| Gomisin L1 | SKOV3 (Ovarian) | 55.05 ± 4.55 | Dibenzocyclooctadiene lignan | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation, and is a standard method for evaluating the cytotoxic potential of compounds.

Materials:

-

Human cancer cell lines (e.g., HepG2, A549, etc.)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the soluble yellow MTT into insoluble purple formazan crystals.

-

Formazan Solubilization: Remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow: Cytotoxicity Assessment

Antioxidant Activity: Scavenging Free Radicals

The antioxidant properties of this compound and its analogs are attributed to their ability to scavenge free radicals, a key factor in preventing oxidative stress-related diseases.

Quantitative Structure-Activity Relationship Data

The following table presents the IC₅₀ values from the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, a common method for evaluating antioxidant activity.

| Compound | DPPH Scavenging IC₅₀ (µM) | Key Structural Features | Reference |

| This compound | 34.4 | Lignan glycoside | [5] |

| Saracoside | 28.8 | Diastereomer of this compound | [5] |

| (±)-Isolariciresinol | 53.0 | Aglycone of this compound | [5] |

Experimental Protocol: DPPH Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol (analytical grade)

-

Test compounds (this compound derivatives)

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microplates or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

-

Sample Preparation: Prepare a series of dilutions of the test compounds and the positive control in methanol or ethanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. For the blank, add 100 µL of the solvent (methanol or ethanol) to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample. The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

This compound and its derivatives have demonstrated significant anti-inflammatory effects, primarily through the modulation of key signaling pathways such as NF-κB and MAPK.

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

This in vivo model is widely used to assess the anti-inflammatory activity of compounds. Carrageenan injection induces an acute inflammatory response characterized by edema formation.

Materials:

-

Male ICR or BALB/c mice

-

Carrageenan (1% w/v in sterile saline)

-

Test compounds (this compound derivatives)

-

Positive control (e.g., Indomethacin)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Plethysmometer or digital calipers

Procedure:

-

Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week before the experiment.

-

Grouping and Administration: Divide the mice into groups: a control group, a carrageenan-only group, a positive control group, and test groups receiving different doses of the this compound derivatives. Administer the test compounds and the positive control orally or intraperitoneally 1 hour before the carrageenan injection. The control and carrageenan-only groups receive the vehicle.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each mouse.

-

Measurement of Paw Volume: Measure the paw volume of each mouse using a plethysmometer or the paw thickness using digital calipers at time 0 (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV_treated is the mean increase in paw volume in the treated group and ΔV_control is the mean increase in paw volume in the carrageenan-only group.

Signaling Pathway: NF-κB and MAPK Inhibition

Schisandra lignans exert their anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling pathways, which are crucial regulators of pro-inflammatory gene expression.

Hepatoprotective Activity: Shielding the Liver

The hepatoprotective effects of this compound and its analogs are well-documented, with studies demonstrating their ability to protect liver cells from various toxins.

Experimental Protocol: In Vitro CCl₄-Induced Hepatotoxicity Assay

This assay uses carbon tetrachloride (CCl₄) to induce oxidative stress and damage in cultured hepatocytes, providing a model to evaluate the hepatoprotective potential of compounds.[6]

Materials:

-

Hepatocyte cell line (e.g., HepG2 or primary hepatocytes)

-

Complete cell culture medium

-

Carbon tetrachloride (CCl₄)

-

Test compounds (this compound derivatives)

-

Positive control (e.g., Silymarin)

-

Reagents for assessing liver function (e.g., ALT, AST assay kits)

-

Reagents for assessing oxidative stress (e.g., MDA, GSH assay kits)

Procedure:

-

Cell Culture: Culture the hepatocytes in appropriate flasks or plates until they reach a suitable confluency.

-

Pre-treatment: Treat the cells with various concentrations of the test compounds or positive control for a specific duration (e.g., 24 hours).

-

Induction of Toxicity: After pre-treatment, expose the cells to a toxic concentration of CCl₄ (dissolved in a suitable solvent) for a defined period (e.g., 2-4 hours).

-

Assessment of Liver Injury:

-

Enzyme Leakage: Collect the cell culture supernatant and measure the activity of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as indicators of cell membrane damage.

-

Oxidative Stress: Lyse the cells and measure the levels of malondialdehyde (MDA) as a marker of lipid peroxidation and reduced glutathione (GSH) as an indicator of antioxidant capacity.

-

Cell Viability: Perform an MTT assay to assess the overall cell viability.

-

-

Data Analysis: Compare the levels of ALT, AST, MDA, and GSH, and the cell viability in the treated groups with the CCl₄-only group to determine the hepatoprotective effect of the compounds.

Neuroprotective Activity: Guarding the Nervous System

This compound and its analogs have shown promise in protecting neurons from various insults, including oxidative stress, suggesting their potential in the management of neurodegenerative diseases.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to study neuroprotective effects against oxidative stress-induced cell death.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

Oxidative stress-inducing agent (e.g., Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA))

-

Test compounds (this compound derivatives)

-

Reagents for assessing cell viability (e.g., MTT)

-

Reagents for measuring reactive oxygen species (ROS) (e.g., DCFH-DA)

Procedure:

-

Cell Culture and Differentiation (Optional): Culture SH-SY5Y cells in complete medium. For a more neuron-like phenotype, cells can be differentiated by treatment with retinoic acid.

-

Pre-treatment: Seed the cells in appropriate plates and pre-treat them with different concentrations of the test compounds for a specified time (e.g., 12-24 hours).

-

Induction of Oxidative Stress: After pre-treatment, expose the cells to a neurotoxic concentration of H₂O₂ or 6-OHDA for a defined period (e.g., 24 hours).

-

Assessment of Neuroprotection:

-

Cell Viability: Evaluate cell viability using the MTT assay as described previously.

-

ROS Measurement: Measure the intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Apoptosis Assays: Assess apoptosis by methods such as Annexin V/PI staining followed by flow cytometry.

-

-

Data Analysis: Determine the ability of the test compounds to increase cell viability, reduce ROS production, and inhibit apoptosis in comparison to the group treated only with the neurotoxin.

Signaling Pathway: Nrf2/ARE Activation

The neuroprotective effects of schisandra lignans are partly mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway, which upregulates the expression of antioxidant and cytoprotective genes.[7]